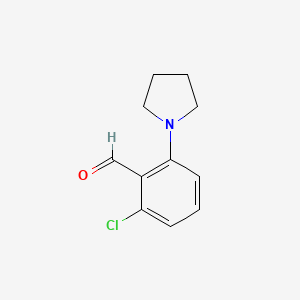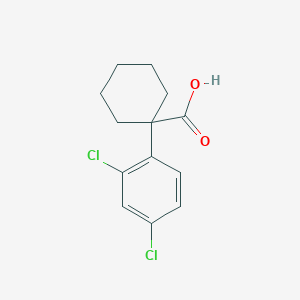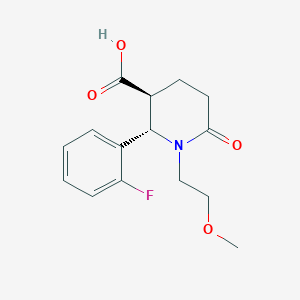![molecular formula C13H13BrN2 B1517256 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine CAS No. 1807885-10-4](/img/structure/B1517256.png)
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine
Overview
Description
“5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine” is a chemical compound with the CAS Number 1807885-10-4 . It has a molecular weight of 277.16 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (S)-5-bromo-N-(1-phenylethyl)pyridin-2-amine . The InChI code is 1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.16 . It’s a powder that’s stored at 4°C . Unfortunately, the boiling point and other physical properties are not specified in the available resources .Scientific Research Applications
Antitumor Activity
This compound has been synthesized and researched for its potential antitumor activity . The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been found to inhibit the activity of PI3Kα kinase, which plays a crucial role in cell survival and growth . The compounds showed promising results, with IC50 values of 1.08 and 2.69 μM, respectively .
Antibacterial Activity
Researchers have explored the potential of this compound and its derivatives as antimicrobials. The presence of both the reactive bromine atom and the amine group allows for further functionalization through various coupling reactions, potentially enhancing its antibacterial properties.
Anti-inflammatory Agents
The compound and its derivatives have also been studied for their potential as anti-inflammatory agents. The bromine atom and the amine group in the compound can be readily substituted with other desired groups, potentially enhancing its anti-inflammatory properties.
Anticancer Drugs
The compound has been researched for its potential as an anticancer drug. The bromine atom and the amine group in the compound can be readily substituted with other desired groups, potentially enhancing its anticancer properties.
Organocatalysis
The compound’s capacity for forming fairly weak hydrogen bonds and increasing acidity compared to the amide group makes it a potential candidate for stereoselective organocatalysis .
Synthesis of Novel Pyridine Derivatives
The compound has been used in the efficient synthesis of a series of novel pyridine derivatives via palladium-catalyzed Suzuki cross-coupling reactions . This highlights its use as a versatile building block in organic synthesis .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
- The primary target of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, specifically during the G1/S transition. It forms complexes with cyclins and phosphorylates downstream substrates, promoting cell cycle progression .
- Consequently, the compound disrupts cell division, inhibiting tumor growth and proliferation. It also influences downstream signaling pathways related to cell survival and apoptosis .
- Additionally, downstream pathways related to DNA replication , transcription , and cell survival are influenced by altered CDK2 activity .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
properties
IUPAC Name |
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWGKSYYHCZAJQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245252 | |
| Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine | |
CAS RN |
1807885-10-4 | |
| Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807885-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)
![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)




![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)


